3'-Methyl-4-aminoazobenzene
Description
Structure
3D Structure
Properties
CAS No. |
722-23-6 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C13H13N3/c1-10-3-2-4-13(9-10)16-15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3 |
InChI Key |
KCOITMFSLVDOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Historical Context and Research Significance of Aminoazo Dyes in Chemical Biology
Evolution of Aminoazo Dye Studies in Carcinogenesis Research
The investigation into the biological effects of synthetic dyes began with epidemiological observations. As early as 1895, unusually high rates of bladder cancer were noted among workers in the dye manufacturing industry, providing some of the first evidence linking chemical exposure to human cancer. uobabylon.edu.iqnih.gov This initial link spurred systematic scientific investigation into the carcinogenic potential of these compounds.
A pivotal moment in this field was the experimental demonstration of chemical carcinogenesis using an azo dye. Early studies showed that certain aminoazo dyes could induce liver cancer in laboratory animals. brill.com This discovery transformed the field, providing a reproducible model to study the mechanisms of cancer development.
The research of Elizabeth and James Miller in the mid-20th century was particularly groundbreaking. brill.comannualreviews.org Their work with compounds like p-dimethylaminoazobenzene (DAB) led to the fundamental concept of metabolic activation. annualreviews.org They demonstrated that the parent dye itself was not the ultimate carcinogen. Instead, it was metabolized within the liver into chemically reactive electrophiles that would then bind to cellular macromolecules, such as proteins and DNA. brill.comannualreviews.org This concept of the body converting a seemingly inert chemical into a potent carcinogen became a central tenet of chemical carcinogenesis. nih.govbrill.com These studies established that the carcinogenicity of many azo dyes is attributable to their metabolic breakdown into products like aromatic amines. researchgate.netbrill.com
Early Investigations into the Biological Activity of Azo Compounds
While the link to cancer was a primary driver of early research, investigations into azo compounds soon revealed a wider spectrum of biological activities. The discovery that the red azo dye Prontosil had antimicrobial effects was a landmark in medicine, leading to the development of sulfa drugs. researchgate.net This finding demonstrated that the biological activity was due to a metabolite, sulfanilamine, which was released after the reductive cleavage of the azo bond in the body. researchgate.net
This opened the door to exploring the diverse pharmacological potential of the azo scaffold. ijhmr.comuobabylon.edu.iq Researchers began synthesizing and testing numerous derivatives, uncovering a range of biological effects. mdpi.comcore.ac.uk Studies have since identified azo compounds with potential antitumor, anti-inflammatory, and antioxidant properties. ijhmr.comnih.gov The structural versatility of azo compounds, which allows for the easy modification of the aromatic rings connected by the azo linkage, has made them attractive scaffolds in medicinal chemistry for developing new therapeutic agents. ijhmr.comuobabylon.edu.iq
Role of 3'-Methyl-4-aminoazobenzene and its Derivatives as Research Probes
Within the broad class of aminoazo dyes, specific compounds have been adopted as powerful research probes to dissect the molecular events of carcinogenesis. This compound and its N,N-dimethylated derivative, 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB), have been instrumental in this regard. e-crt.orgresearchgate.netnih.gov 3'-Me-DAB, in particular, is a potent hepatocarcinogen in rats and has been used extensively as a model compound to study liver cancer. researchgate.netaacrjournals.org
The use of these compounds as research tools has yielded critical insights into the mechanisms of chemical carcinogenesis:
DNA Adduct Formation: Research has shown that metabolites of N-methyl-4-aminoazobenzene (MAB), a related compound, form covalent bonds with DNA, creating "adducts". oup.comcarnegiescience.edu Specific adducts, such as N-(deoxyguanosin-8-yl)-MAB and 3-(deoxyguanosin-N²-yl)-MAB, have been identified in the liver of rats treated with the carcinogen. oup.com The formation and persistence of these DNA adducts are believed to be a critical initiating event in the carcinogenic process.
Protein Binding: Early studies by the Millers showed that metabolites of carcinogenic azo dyes bind to specific liver proteins. annualreviews.org Subsequent research with 3'-Me-DAB confirmed that the pattern of these dye-binding proteins changes irreversibly during continuous exposure to the carcinogen, providing a potential biomarker for the carcinogenic process. aacrjournals.org
Enzyme and Gene Regulation: Studies using 3'-Me-DAB have revealed its effects on cellular metabolism and gene expression. For instance, chronic administration of 3'-Me-DAB was found to alter the dietary induction of several enzymes involved in amino acid metabolism in the liver. aacrjournals.org More recent investigations have focused on how these carcinogens affect transcription factors. Both 3'-Me-DAB and another azo dye, ortho-aminoazotoluene (OAT), were found to inhibit the DNA-binding activity of the FOXA family of transcription factors, which are crucial for maintaining normal liver cell function. researchgate.net This interference with gene regulation represents a key mechanism through which these compounds exert their carcinogenic effects.
The table below summarizes key research findings from studies involving this compound and its derivatives, highlighting their use as probes in understanding carcinogenesis.
| Research Area | Compound(s) | Key Finding | Significance |
| DNA Interaction | N-methyl-4-aminoazobenzene (MAB) | Forms specific DNA adducts (e.g., at guanine (B1146940) and adenine (B156593) bases) in liver tissue. oup.com | Identifies the direct interaction of the carcinogen's metabolite with genetic material, a key step in mutation and cancer initiation. |
| Protein Interaction | 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB) | Causes irreversible changes in the pattern of carcinogen-binding proteins in the liver. aacrjournals.org | Suggests that alterations in cellular proteins are a stable and early event in hepatocarcinogenesis. |
| Cellular Processes | 3'-Me-DAB, 4-aminoazobenzene (B166484) (AB) | Inhibits DNA synthesis in cultured liver cells without affecting RNA or protein synthesis. nih.gov | Pinpoints the specific macromolecular synthesis pathway targeted by the carcinogen, disrupting cell replication. |
| Enzyme Regulation | 3'-Me-DAB | Alters the normal induction of enzymes involved in amino acid metabolism, such as ornithine transaminase and histidase. aacrjournals.org | Demonstrates that the carcinogen disrupts metabolic control mechanisms in the liver. |
| Gene Expression | 3'-Me-DAB, ortho-aminoazotoluene (OAT) | Reduces the DNA-binding activity of FOXA transcription factors, which are critical for liver-specific gene regulation. researchgate.net | Elucidates a molecular mechanism by which azo dyes interfere with the genetic programming of liver cells. |
Synthetic Methodologies and Chemical Modifications for Research
Established Synthetic Pathways for 3'-Methyl-4-aminoazobenzene Derivatives
The synthesis of this compound and its analogs typically involves a diazo coupling reaction, a cornerstone of azo dye chemistry. A common and established method for creating derivatives like 4'-methyl-N-methyl-4-aminoazobenzene (4'-methyl-MAB) involves the coupling of an appropriate p-alkyl aniline (B41778) with N-methylaniline. aacrjournals.org This reaction forms a diazoamino intermediate, which is then rearranged to yield the final azo compound. aacrjournals.org
Another general approach for preparing carbocyclic aromatic amino azo compounds is the rearrangement of 1,3-diaryl triazenes. This method involves treating a solution containing the triazene, formed from the diazotization-coupling of an excess of a primary aromatic monoamine like aniline, with a strong acid at elevated temperatures (50°C to 120°C). google.com This process facilitates the conversion to the aminoazobenzene structure with a high ratio of the para-isomer. google.com
Variations of these core methods allow for the introduction of different substituents on the aromatic rings, enabling the synthesis of a wide range of derivatives for research purposes. For instance, a similar coupling and rearrangement procedure is used to prepare 4'-ethyl-MAB. aacrjournals.org An alternative pathway to the N-methylated scaffold involves refluxing 4-aminoazobenzene (B166484) with formic acid to produce the N-formyl derivative, which is subsequently reduced to N-methyl-4-aminoazobenzene (MAB). aacrjournals.org
| Derivative | Synthetic Precursors | Key Reaction Type | Reference |
| 4'-Methyl-N-methyl-4-aminoazobenzene | p-Alkyl aniline, N-methylaniline | Diazo coupling and rearrangement | aacrjournals.org |
| 4'-Ethyl-N-methyl-4-aminoazobenzene | p-Alkyl aniline, N-methylaniline | Diazo coupling and rearrangement | aacrjournals.org |
| N-Methyl-4-aminoazobenzene | 4-Aminoazobenzene, Formic acid | N-formylation followed by reduction | aacrjournals.org |
| Carbocyclic Aromatic Amino Azo Compounds | Primary aromatic monoamine, Nitric oxide/Nitrogen dioxide | Triazene formation and acid-catalyzed rearrangement | google.com |
Preparation of Radiolabeled Analogs for Metabolic and Binding Studies
To trace the distribution, metabolic fate, and binding of this compound derivatives within biological systems, researchers rely on radiolabeled analogs. The incorporation of isotopes like Carbon-14 ([¹⁴C]) and Tritium ([³H]) allows for sensitive detection in tissues, cells, and macromolecules.
The compound [¹⁴C]-labeled 3'-Methyl-N,N-dimethyl-4-aminoazobenzene ([¹⁴C]-3'-Me-DAB) has been instrumental in metabolic studies. When administered to rats, its radioactive metabolites can be tracked and identified in various biological compartments. researchgate.net For example, after administering [¹⁴C]-3'-Me-DAB, researchers have used Sephadex gel chromatography to separate cytosolic proteins and identify fractions containing the radioactive metabolites, allowing for the study of their translocation into the cell nucleus. researchgate.net Such studies have helped identify specific hepatic binding proteins that transport the azo dye metabolites from the cytoplasm into the nucleus. researchgate.net
Similarly, studies have utilized [¹⁴C]-labeled amino acids in conjunction with the administration of 4-dimethylamino-3'-methylazobenzene to investigate its effects on protein synthesis in rat liver polysome preparations. nih.gov The use of deuterium-labeled 3'-methyl-4-(methylamino)azobenzene (3'-Me-MAB) has also been reported for investigating its metabolism in rats, where metabolites were detected in bile and analyzed using mass spectrometry. nih.gov These isotopic labeling techniques are indispensable for elucidating the complex metabolic pathways and the molecular targets of these carcinogenic compounds. nih.gov
| Radiolabeled Analog | Isotope | Application | Key Finding | Reference |
| 3'-Methyl-N,N-dimethyl-4-aminoazobenzene | ¹⁴C | Tracing metabolite translocation in rats | Identification of cytosolic proteins that bind and transport metabolites to the nucleus. | researchgate.net |
| 4-Dimethylamino-3'-methylazobenzene | ¹⁴C (in amino acids) | Studying effects on protein synthesis | Altered incorporation of amino acids into polysomal protein after dye administration. | nih.gov |
| 3'-Methyl-4-(methylamino)azobenzene | Deuterium | Investigating metabolism in rats | Detection of metabolites oxidized at the 3'-methyl group in bile. | nih.gov |
Synthesis of N-Oxygenated and Ring-Hydroxylated Metabolites for Mechanistic Elucidation
Metabolic activation is a key process in the carcinogenicity of aminoazo dyes. This activation often involves enzymatic N-oxygenation and ring hydroxylation. To confirm the identity and biological activity of these metabolites, they must be chemically synthesized.
N-hydroxy-N-methyl-4-aminoazobenzene, considered a proximate carcinogenic metabolite of N-methyl- and N,N-dimethyl-4-aminoazobenzene, can be synthesized in the laboratory. researchgate.neticm.edu.pl One method involves the alkaline hydrolysis of N-benzoyloxy-N-methyl-4-aminoazobenzene in the presence of ascorbic acid. researchgate.net The synthesis and isolation of such N-hydroxy metabolites are critical for studying their direct mutagenic and carcinogenic effects. nih.gov
Generation of Synthetic Ultimate Carcinogenic Derivatives (e.g., N-Benzoyloxy-N-methyl-4-aminoazobenzene)
To exert their carcinogenic effect, many aromatic amines must be metabolically converted into highly reactive electrophilic "ultimate carcinogens" that can form covalent adducts with DNA and other macromolecules. The synthesis of stable analogs of these reactive esters is fundamental to proving this metabolic activation theory.
N-Benzoyloxy-N-methyl-4-aminoazobenzene (N-benzoyloxy-MAB) is a key synthetic derivative that serves as a model for the ultimate carcinogenic metabolite. aacrjournals.org It is synthesized as a stable ester of the metabolically formed N-hydroxy-MAB. aacrjournals.orgevitachem.com The synthesis involves reacting N-methyl-4-aminoazobenzene with a benzoylating agent, such as benzoyl chloride. evitachem.com
Unlike its parent compound MAB, N-benzoyloxy-MAB is a potent electrophile that reacts readily with nucleophiles like methionine and guanosine (B1672433) at neutral pH. aacrjournals.orgnih.gov It has been shown to induce sarcomas at the site of injection in rats, demonstrating its potent carcinogenic activity. aacrjournals.orgaacrjournals.org The synthesis and study of N-benzoyloxy-MAB and related N-acyloxy derivatives provide strong evidence for the concept that carcinogenic aromatic amines are activated in vivo through the esterification of their N-hydroxy metabolites. aacrjournals.org This synthetic work has been crucial in creating prototypes for studying the formation of protein- and nucleic acid-bound dyes observed in vivo. aacrjournals.org
Metabolic Biotransformation and Bioactivation Mechanisms
Pathways of Hepatic Metabolism of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene
The initial metabolic steps for 3'-Methyl-N,N-dimethyl-4-aminoazobenzene involve several oxidative and reductive pathways that modify its structure at different positions. These reactions are crucial in determining the ultimate biological activity of the compound.
A primary metabolic route for 3'-Methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB) is the sequential removal of the methyl groups from the 4-amino position. This process of N-demethylation is a two-step reaction. semanticscholar.org The first demethylation converts 3'-Me-DAB into its monomethylated metabolite, 3'-Methyl-N-methyl-4-aminoazobenzene (3'-Me-MAB). nih.gov Subsequent demethylation of 3'-Me-MAB results in the formation of the primary amine, 3'-Methyl-4-aminoazobenzene. The rate of N-demethylation itself does not appear to correlate with the carcinogenic activity of the parent compound. semanticscholar.org
N-hydroxylation is considered a critical bioactivation step for aminoazo dyes. nih.gov This reaction predominantly occurs on the N-methyl group of the monomethylated metabolite, 3'-Me-MAB, to form N-hydroxy-N-methyl-4-aminoazobenzene (N-OH-MAB) derivatives. semanticscholar.org The rate of N-hydroxylation of MAB derivatives shows a strong correlation with the carcinogenic activity of the corresponding parent DAB derivatives, suggesting this is a key step in their toxic mechanism. semanticscholar.org Studies have indicated that cytochrome P-448, a specific form of cytochrome P-450, is significantly involved in the N-hydroxylation of these aminoazo dyes. nih.gov This enzymatic activity is remarkably high in liver microsomes from rats treated with 3-methylcholanthrene, an inducer of cytochrome P-448. nih.gov While the mixed-function amine oxidase (MFAO) also contributes to this reaction, cytochrome P-448 plays a substantial role. nih.gov
Another significant metabolic pathway involves the oxidation of the methyl group located at the 3'-position of the aniline (B41778) ring. This reaction leads to the formation of 3'-hydroxymethyl derivatives. nih.gov For instance, 3'-hydroxymethyl-aminoazo compounds have been identified as metabolites. nih.gov This oxidative metabolism of the 3'-methyl group is considered one of the mutagenic activation reactions for 3'-Me-DAB. nih.gov The resulting 3'-hydroxymethyl metabolites can exhibit potent mutagenic activity. nih.gov
Azo reduction involves the cleavage of the azo bond (-N=N-), which splits the molecule into smaller aromatic amine components. In the case of 3'-Me-DAB, this pathway would lead to the formation of N,N-dimethyl-p-phenylenediamine and 3-methylaniline. This process is catalyzed by enzymes known as azoreductases, which transfer electrons from cofactors like NADPH or NADH to the azo dye. The resulting azo-reduced metabolites of 3'-Me-DAB have been found to be non-mutagenic. nih.gov
Conjugation Reactions of Metabolites
The metabolites formed during Phase I reactions, particularly those with hydroxyl or amino groups, can undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. A key conjugation pathway for metabolites of aminoazo dyes is the reaction with glutathione (GSH). For example, the reactive N-sulfate ester of N-hydroxy-N-methyl-4-aminoazobenzene can react with GSH to form a glutathione adduct, specifically 3-(glutathion-S-yl)-N-methyl-4-aminoazobenzene. nih.gov This reaction serves as a detoxification mechanism, trapping the reactive electrophilic intermediate. nih.gov
Data Tables
Table 1: Summary of Key Metabolic Pathways of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene
| Metabolic Pathway | Position of Reaction | Key Metabolite(s) Formed | Biological Significance |
| N-Demethylation | 4-Amino group | 3'-Methyl-N-methyl-4-aminoazobenzene (3'-Me-MAB), this compound | Prepares the molecule for N-hydroxylation |
| N-Hydroxylation | N-methyl-4-amino group | N-hydroxy-3'-methyl-N-methyl-4-aminoazobenzene | Critical bioactivation step |
| 3'-Methyl Group Oxidation | 3'-Methyl group | 3'-Hydroxymethyl derivatives | Mutagenic activation |
| Azo Reduction | Azo bond (-N=N-) | N,N-dimethyl-p-phenylenediamine, 3-methylaniline | Detoxification |
| Aromatic Hydroxylation | 4'-Position | 3'-Me-4'-OH-DAB | Detoxification |
| Glutathione Conjugation | Various electrophilic sites | 3-(glutathion-S-yl)-N-methyl-4-aminoazobenzene | Detoxification and excretion |
Table 2: Enzymes Involved in the Metabolism of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene
| Enzyme Class | Specific Enzyme(s) | Metabolic Reaction Catalyzed |
| Cytochrome P450 | Cytochrome P-448 (CYP1A2) | N-Hydroxylation |
| Mixed-Function Amine Oxidase (MFAO) | MFAO | N-Hydroxylation |
| Azoreductases | Liver azoreductases | Azo bond reduction |
| Sulfotransferases | Hepatic sulfotransferases | Formation of reactive N-sulfate esters |
| Glutathione S-Transferases (GSTs) | Cytosolic GSTs | Glutathione conjugation (though some reactions can be non-enzymatic) |
Sulfotransferase Activity and Formation of Sulfuric Acid Esters
The bioactivation of aminoazobenzene derivatives can occur through the formation of sulfuric acid esters, a reaction catalyzed by sulfotransferases. While direct studies on this compound are limited, research on structurally similar compounds provides significant insights into this metabolic pathway.
In studies with liver cytosols from infant male C57BL/6J x C3H/HeJ F1 (B6C3F1) mice, 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfotransferase activity has been demonstrated for N-hydroxy-4-aminoazobenzene and N-hydroxy-N-methyl-4-aminoazobenzene. nih.govoup.com These N-hydroxylated metabolites are precursors to the formation of reactive sulfuric acid esters. The resulting N-sulfoöxy esters are considered ultimate electrophilic and hepatocarcinogenic metabolites. nih.govoup.com
The sulfotransferase activity can be inhibited by compounds such as pentachlorophenol (PCP) and 2,6-dichloro-4-nitrophenol. nih.govoup.com At a concentration of 100 µM, these inhibitors were found to reduce sulfotransferase activity by 50-80%. nih.govoup.com Further evidence for the role of sulfation in the bioactivation of aminoazobenzenes comes from studies in brachymorphic mice, which have a deficiency in PAPS synthesis. In these mice, the binding of [3H]4-aminoazobenzene and [3H]N,N-dimethyl-4-aminoazobenzene to hepatic DNA was significantly lower (15% and 20% of that in normal littermates, respectively), underscoring the importance of sulfation in the formation of DNA-reactive metabolites. nih.govoup.com
Hepatic sulfotransferase activities for N-hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB) have been observed to differ across species and sexes. The activity levels were found to be in the order of male rat > female rat, male rabbit, male guinea pig, male mouse > male hamster. nih.gov This suggests a species- and sex-dependent susceptibility to the bioactivation of N-methylated aminoazobenzene derivatives through sulfation. nih.gov
Inhibition of Sulfotransferase Activity for N-hydroxy-aminoazobenzenes
| Inhibitor | Concentration | Inhibition Level | Source |
|---|---|---|---|
| Pentachlorophenol (PCP) | 100 µM | 50-80% | nih.govoup.com |
| 2,6-dichloro-4-nitrophenol | 100 µM | 50-80% | nih.govoup.com |
Glucuronidation and Biliary Excretion of Conjugates
Glucuronidation is a major phase II metabolic pathway that facilitates the elimination of xenobiotics by increasing their water solubility. This process involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org For aminoazobenzene compounds, glucuronidation plays a significant role in their detoxification and biliary excretion.
Metabolites of the related compound N,N-dimethyl-4-aminoazobenzene (DAB) have been shown to be excreted in the bile primarily as sulfates and glucuronides. nih.gov This indicates that glucuronide conjugation is a key step in the biliary elimination of these types of compounds. The process of glucuronidation can occur on various functional groups, and in the case of aromatic amines, N-glucuronidation is a possible pathway, often catalyzed by enzymes such as UGT1A4. wikipedia.org The resulting glucuronide conjugates are more water-soluble and are readily transported out of hepatocytes into the bile for elimination from the body. frontiersin.org
Distribution and Excretion of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene Metabolites in Biological Systems (e.g., Biliary and Urinary Elimination)
The distribution and excretion of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB) and its metabolites have been investigated in rats. Following administration, the compound and its metabolites are distributed to various tissues, with the liver being a primary site of metabolism. The elimination of these metabolites occurs through both biliary and urinary pathways.
In a study using isolated perfused rat liver, the biliary excretion of radioactivity from [14C]3'-Me-DAB was measured over time. The recovery of radioactivity in the bile was 7.5% at 15 minutes, 14% at 30 minutes, and 20% at 45 minutes after injection. nih.gov At the 45-minute mark, an additional 17% of the injected radioactivity was found to have accumulated in the liver. nih.gov
The profile of metabolites in the perfused liver was found to differ from that observed in vivo. Metabolites identified in the perfused liver included those that co-migrated with 3'-CHO-DAB and 3'-methyl-N-methyl-4-aminoazobenzene (3'-Me-MAB), as well as increased levels of metabolites co-migrating with 3'-Me-4'-OH-AB and 3'-CH2OH-MAB. nih.gov In contrast, metabolites co-migrating with 3'-CHO-DAB and 3'-Me-MAB were not detectable in the bile from the perfused liver. nih.gov
Further studies have shown that during hepatocarcinogenesis induced by 2-acetamidofluorene in rats, the biliary excretion of radioactive metabolites of 3'-Me-DAB was decreased in the nodular and post-nodular stages. nih.gov This suggests that pathological changes in the liver can alter the normal excretion pathways of this compound.
Biliary Excretion of [14C]3'-Me-DAB Radioactivity in Isolated Perfused Rat Liver
| Time After Injection | Cumulative Radioactivity in Bile (%) | Source |
|---|---|---|
| 15 minutes | 7.5% | nih.gov |
| 30 minutes | 14% | nih.gov |
| 45 minutes | 20% | nih.gov |
Role of Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450, Flavoprotein Amine Oxidases) in Bioactivation
The bioactivation of this compound is mediated by xenobiotic-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily and potentially flavoprotein amine oxidases. These enzymes catalyze oxidative reactions that can lead to the formation of reactive electrophilic metabolites capable of binding to cellular macromolecules.
Cytochrome P450 (CYP) enzymes are a major family of phase I enzymes responsible for the metabolism of a wide array of xenobiotics. mdpi.com In the context of aminoazobenzene compounds, CYPs are involved in their bioactivation. For the structurally related compound 3-methoxy-4-aminoazobenzene (3-MeO-AAB), multiple CYP enzymes in both rat and human liver microsomes have been shown to be involved in its bioactivation to mutagenic intermediates. nih.gov
In human liver microsomes, P450IA2 was found to be the most active in catalyzing the bioactivation of 3-MeO-AAB, followed by P450IIIA4. nih.gov The involvement of multiple P450 enzymes is supported by inhibition studies using antibodies against specific P450 isoforms. Antibodies against P450IA2, P450MP, P450IIE1, and P450IIIA4 all inhibited the activation of 3-MeO-AAB to varying extents in human liver microsomes. nih.gov
Flavoprotein amine oxidases are another class of enzymes that may play a role in the metabolism of this compound. These enzymes catalyze the oxidation of primary and secondary amines. nih.govnih.gov The reaction involves the transfer of a hydride equivalent from a carbon-nitrogen bond to the flavin cofactor. nih.gov This can lead to the formation of imines, which can then be hydrolyzed to aldehydes or ketones. While direct evidence for the involvement of flavoprotein amine oxidases in the metabolism of this compound is not available, their known substrate specificity for amines suggests a potential role in its biotransformation.
Molecular Interactions and Cellular Responses
Formation and Characterization of Carcinogen-Macromolecule Adducts
The biological activity of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene is intrinsically linked to its metabolic activation into reactive electrophilic species that can form covalent bonds with cellular macromolecules, including DNA and proteins. These interactions can lead to the formation of carcinogen-macromolecule adducts, which are considered critical lesions in the initiation of chemical carcinogenesis.
Metabolic activation of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene and its derivatives, such as N-methyl-4-aminoazobenzene (MAB), leads to the formation of reactive intermediates capable of binding to DNA. This process results in the creation of various DNA adducts, which have been identified and characterized in target tissues like the liver.
Following chronic administration of the metabolite N-methyl-4-aminoazobenzene (MAB) to rats, three primary MAB-DNA adducts have been identified in vivo. oup.com These adducts are formed through the covalent binding of the carcinogen to specific sites on the DNA bases. The major identified deoxynucleoside adducts are:
N-(deoxyguanosin-8-yl)-MAB (C8-dG-MAB) : An adduct formed at the C8 position of guanine (B1146940). oup.comnih.gov
3-(deoxyguanosin-N2-yl)-MAB (N2-dG-MAB) : An adduct formed at the N2 position of guanine. oup.comnih.gov
3-(deoxyadenosin-N6-yl)-MAB (N6-dA-MAB) : An adduct formed at the N6 position of adenine (B156593). oup.comnih.gov
In studies involving mice given N,N-dimethyl-4-aminoazobenzene, digests of liver DNA revealed the presence of N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene and 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene as major adducts. nih.gov Another significant adduct, N-(deoxyguanosin-8-yl)-4-aminoazobenzene, has also been detected in mouse liver. nih.govnih.gov The reaction of N-benzoyloxy-N-methyl-4-aminoazobenzene, a model ultimate carcinogen, with deoxyguanosine in vitro primarily yields N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene. nih.govaacrjournals.org
| Adduct Name | Abbreviation | Site of Attachment | Source |
|---|---|---|---|
| N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene | C8-dG-MAB | C8 of Deoxyguanosine | oup.comnih.govnih.gov |
| 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene | N2-dG-MAB | N2 of Deoxyguanosine | oup.comnih.govnih.gov |
| 3-(deoxyadenosin-N6-yl)-N-methyl-4-aminoazobenzene | N6-dA-MAB | N6 of Deoxyadenosine | oup.comnih.gov |
| N-(deoxyguanosin-8-yl)-4-aminoazobenzene | C8-dG-AB | C8 of Deoxyguanosine | nih.govnih.gov |
The formation and persistence of DNA adducts are governed by the rates of their formation and subsequent removal by cellular DNA repair mechanisms. Studies in mice have provided insight into the kinetics of these processes for adducts derived from N,N-dimethyl-4-aminoazobenzene. Within 10 days of administration, approximately 70% of the N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene adducts and 30% of the 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene adducts were removed from mouse liver DNA. nih.gov
In contrast, the N-(deoxyguanosin-8-yl)-4-aminoazobenzene adduct appears to be more persistent. nih.govaacrjournals.org The levels of this particular adduct in the DNA decreased by about 60% between 24 hours and 21 days after administration, indicating a slower rate of removal compared to the N-methylated adducts. nih.govaacrjournals.org
The profile and quantity of DNA adducts are directly influenced by the metabolic pathways that activate the parent compound. The mutagenicity of metabolites, which is linked to their ability to form DNA adducts, has been shown to be dependent on metabolic activation by liver enzymes. nih.gov For instance, the oxidative metabolism of the 3'-methyl group is considered a key activation reaction. nih.gov
In addition to interacting with DNA, metabolites of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene also bind to cellular proteins, particularly in the liver cytosol. nih.govaacrjournals.org This binding can be either non-covalent or covalent and plays a role in the transport and localization of the carcinogen's metabolites within the cell. nih.gov
Research indicates that a significant portion of the binding to cytosolic proteins is non-covalent. nih.gov In studies where liver cytosol from rats administered the compound was analyzed, over 90% of the radioactivity associated with protein peaks could be separated from the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis, demonstrating a lack of a stable covalent bond. nih.gov These non-covalently bound protein-metabolite complexes are involved in the translocation of the carcinogen's metabolites into the cell nucleus. nih.gov
Specific cytosolic proteins have been identified as targets for the binding of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene metabolites. One of the key proteins involved is ligandin, a glutathione S-transferase. Metabolites have been shown to selectively bind to the subunit of ligandin with a molecular weight of 22,000. aacrjournals.org Notably, approximately 90% of the radioactivity associated with this specific ligandin subunit was found to be covalently bound. aacrjournals.org
Besides ligandin, radioactivity was also found to be associated with four other cytosolic proteins with approximate molecular weights of 88,000, 47,000, 41,000, and 31,000. aacrjournals.org The binding to ligandin appears to be an early and saturable event, while binding to other proteins continues to increase for at least three hours after administration. aacrjournals.org
| Protein/Subunit | Approximate Molecular Weight (Da) | Type of Binding | Source |
|---|---|---|---|
| Ligandin Subunit | 22,000 | Primarily Covalent | aacrjournals.org |
| Unnamed Cytosolic Protein | 88,000 | Not specified | aacrjournals.org |
| Unnamed Cytosolic Protein | 47,000 | Not specified | aacrjournals.org |
| Unnamed Cytosolic Protein | 41,000 | Not specified | aacrjournals.org |
| Unnamed Cytosolic Protein | 31,000 | Not specified | aacrjournals.org |
Covalent and Non-Covalent Protein Binding of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene Metabolites
Interactions with Non-Histone Proteins and Histones
Following administration in rat models, metabolites of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene have been shown to form irreversible bonds with nuclear proteins. nih.gov A significant portion of the compound's metabolites that translocate into the cell nucleus binds to these proteins. nih.gov Detailed studies analyzing the distribution of radioactivity from labeled 3'-Methyl-N,N-dimethyl-4-aminoazobenzene found that a substantial majority of the translocated radioactivity was bound to non-histone proteins, with a smaller but significant amount bound to histones. nih.gov Specifically, 67% of the radioactivity was irreversibly bound to non-histone proteins, and 7.5% was bound to histones, demonstrating a strong affinity for these nuclear components. nih.gov
Distribution of Irreversibly Bound 3'-Methyl-N,N-dimethyl-4-aminoazobenzene Metabolites in the Nucleus
| Nuclear Component | Percentage of Bound Radioactivity (%) | Reference |
|---|---|---|
| Non-Histone Proteins | 67.0 | nih.gov |
| Histones | 7.5 | nih.gov |
| DNA | 5.0 | nih.gov |
| RNA | 3.0 | nih.gov |
RNA Binding of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene Metabolites
Metabolites of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene also interact with nuclear RNA. nih.gov Upon translocation to the nucleus, a fraction of the compound's metabolites becomes irreversibly bound to RNA molecules. nih.gov In studies tracking radiolabeled metabolites, it was determined that 3% of the radioactivity that moved into the nucleus was bound to RNA. nih.gov This binding indicates a direct interaction between the metabolites and cellular RNA, which can potentially interfere with RNA function and processing.
Modulation of Gene Expression and Transcriptional Regulatory Networks
Effects on Glucocorticoid Induction of Liver-Specific Genes (e.g., Tyrosine Aminotransferase)
The compound 3'-Methyl-N,N-dimethyl-4-aminoazobenzene significantly interferes with the hormonal regulation of gene expression in the liver. A primary example of this is its effect on the glucocorticoid induction of the liver-specific enzyme Tyrosine Aminotransferase (TAT). nih.govnih.gov Research has shown that 3'-Methyl-N,N-dimethyl-4-aminoazobenzene strongly inhibits the induction of TAT by glucocorticoids in susceptible animal models. nih.gov This inhibition is not due to a direct effect on the enzyme's activity but rather a consequence of reduced levels of TAT messenger RNA (mRNA). nih.gov The mechanism is believed to be a reduction in the rate of transcription initiation of the TAT gene, thereby preventing the synthesis of the enzyme. nih.gov
Alterations in DNA-Binding Activity of Transcription Factors (e.g., FoxA/HNF3)
The inhibitory effect of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene on gene expression is linked to its ability to alter the function of key transcription factors. nih.gov The glucocorticoid regulation of the Tyrosine Aminotransferase (TAT) gene is critically dependent on the proper function of the Hepatocyte Nuclear Factor 3 (HNF3) family of transcription factors, now also known as the FoxA family. nih.gov Studies have demonstrated a direct correlation between the inhibition of TAT induction by 3'-Methyl-N,N-dimethyl-4-aminoazobenzene and a significant reduction in the DNA-binding activity of HNF3. nih.gov This disruption of HNF3's ability to bind to its target DNA sequences is a key molecular event that underlies the compound's interference with liver-specific gene expression. nih.gov
Interaction with Nuclear Receptors (e.g., Constitutive Androstane Receptor) and Target Gene Expression
Nuclear receptors are critical in sensing foreign chemicals and regulating the expression of genes involved in their metabolism. The Constitutive Androstane Receptor (CAR) is a key nuclear receptor that, when activated, induces the expression of various drug-metabolizing enzymes, such as those from the Cytochrome P450 family (e.g., Cyp2b10). nih.gov However, research shows that 3'-Methyl-N,N-dimethyl-4-aminoazobenzene does not follow the typical activation pathway for this receptor. nih.gov In comparative studies, while the related azo dye ortho-aminoazotoluene (OAT) was found to be an activator of the mouse CAR (mCAR), 3'-Methyl-N,N-dimethyl-4-aminoazobenzene did not activate mCAR. nih.gov This indicates a specific structural requirement for CAR activation that 3'-Methyl-N,N-dimethyl-4-aminoazobenzene does not meet, distinguishing its molecular mechanism from other similar carcinogens.
Comparative Effect of Azo Dyes on Mouse Constitutive Androstane Receptor (mCAR) Activation
| Compound | Effect on mCAR Transactivation | Reference |
|---|---|---|
| ortho-Aminoazotoluene (OAT) | Activates | nih.gov |
| 3'-Methyl-N,N-dimethyl-4-aminoazobenzene | Does not activate | nih.gov |
Induction of Enzymes of Amino Acid Metabolism
While some chemical compounds are known to induce the expression of various enzymes, the primary documented effect of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene on key enzymes of amino acid metabolism is not induction but rather inhibition. As detailed previously (Section 4.2.1), the compound actively suppresses the glucocorticoid-mediated induction of Tyrosine Aminotransferase, a pivotal enzyme in the catabolism of tyrosine. nih.gov This inhibitory action, which occurs at the level of gene transcription, leads to a decrease in the enzyme's synthesis and activity. nih.gov Currently, there is a lack of scientific evidence demonstrating that this compound or its N,N-dimethyl metabolite causes the induction of enzymes involved in amino acid metabolism.
Adaptive Changes in DNA Repair Enzyme Expression (e.g., AP DNA Endonuclease)
Exposure to genotoxic agents can induce adaptive responses in cells, often involving the upregulation of DNA repair enzymes to counteract DNA damage. Apurinic/apyrimidinic (AP) endonucleases are crucial components of the base excision repair (BER) pathway, responsible for recognizing and cleaving DNA at AP sites, which are common forms of DNA damage nih.gov. The major human AP endonuclease, APE1, is a multifunctional enzyme that not only possesses AP endonuclease activity but also 3'-5' exonuclease and 3'-phosphodiesterase activities, enabling it to process various DNA lesions mdpi.commdpi.com. While the carcinogenic nature of azo dyes like this compound is linked to their ability to cause DNA damage, direct evidence detailing adaptive changes in the expression of AP DNA endonuclease specifically in response to this compound is not extensively documented in the available research. However, the known mechanisms of DNA damage by related compounds suggest that cellular repair systems, including the BER pathway, would be implicated in the response to exposure.
Subcellular Localization and Intracellular Transport of Metabolites
Nuclear Translocation of Protein-Bound Metabolites
The metabolic activation of this compound is a prerequisite for its interaction with cellular macromolecules. Following administration in rats, metabolites of the closely related compound 3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-methyl-DAB) have been shown to non-covalently bind to cytosolic proteins nih.gov. This binding is a critical step for the intracellular transport of these metabolites.
Subsequent studies revealed that specific protein-metabolite adducts are selectively translocated into the nucleus nih.gov. This translocation process is both time- and temperature-dependent, reaching its maximum at 37°C after 40 minutes nih.gov. Research indicates that only a specific fraction of these protein-bound metabolites is capable of nuclear entry, suggesting a selective transport mechanism nih.gov. Once inside the nucleus, the metabolites can be irreversibly bound to macromolecules, with the majority associating with non-histone proteins (67%), followed by histones (7.5%), DNA (5%), and RNA (3%) nih.gov. During 2-acetamidofluorene-induced hepatocarcinogenesis in rats, both the binding of 3'-methyl-DAB metabolites to cytosolic proteins and their subsequent in vitro translocation into the nucleus were found to be decreased by 40% at nodular and post-nodular stages compared to controls nih.gov.
| Macromolecule | Percentage of Irreversibly Bound Radioactivity |
| Non-histone proteins | 67% |
| Histones | 7.5% |
| DNA | 5% |
| RNA | 3% |
This table shows the distribution of irreversibly bound radioactivity from 3'-methyl-N,N-dimethyl-4-aminoazobenzene metabolites to various nuclear macromolecules after translocation.
Plasma Membrane Alterations in Response to Exposure
The plasma membrane serves as a primary interface between the cell and its environment, and its integrity is crucial for cellular function. While various chemical agents are known to induce alterations in the plasma membrane, specific studies detailing the direct effects of this compound on plasma membrane structure and function are limited in the reviewed scientific literature. General studies on azo dyes suggest potential interactions with cell membranes, which could influence their cytotoxic effects nih.gov. However, without direct experimental evidence, the specific plasma membrane alterations in response to this compound exposure remain an area requiring further investigation.
Effects on Cellular Processes and Organelle Function
Alterations in Mitochondrial Swelling and Metabolic Pathways (e.g., Citric Acid Cycle)
Mitochondria are primary targets for many toxic compounds due to their central role in cellular metabolism and energy production. Research has shown that feeding rats the hepatocarcinogenic compound 3'-methyl-4-dimethylaminoazobenzene leads to significant alterations in the swelling properties of liver mitochondria nih.gov. These changes in mitochondrial swelling are considered to be correlated with the carcinogenic process. In contrast, the non-carcinogenic isomer, 2-methyl-4-dimethylaminoazobenzene, does not produce similar effects nih.govnih.gov.
Furthermore, studies utilizing substrates of the citric acid cycle have suggested a metabolic block, specifically in the glutamate to α-ketoglutarate pathway, after four weeks of feeding with 3'-methyl-4-dimethylaminoazobenzene nih.govnih.gov. This disruption of a key metabolic pathway underscores the profound impact of this compound on mitochondrial function.
Comparative and Structure Activity Relationship Studies
Species-Specific Responses to 3'-Methyl-N,N-dimethyl-4-aminoazobenzene (e.g., Rat vs. Mouse Susceptibility)
The carcinogenic response to 3'-Methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB) and related azo dyes exhibits notable differences between species, particularly between rats and mice. Historically, 3'-Me-DAB has been recognized as a potent hepatocarcinogen in rats. nih.gov Studies have demonstrated its ability to induce liver tumors in this species, forming the basis for much of the research into its mechanism of action. nih.govoup.com
In contrast, the response in mice can differ. For instance, in a study on suckling mice, 3'-Me-DAB was administered and resulted in a significant number of neoplastic lesions in the liver, indicating their susceptibility. nih.gov However, the broader context of aminoazobenzene carcinogenicity reveals more complex species and sex-specific responses. For example, with the related compound 4-aminoazobenzene (B166484), male mice show high hepatocarcinogenicity, while female mice are resistant to tumor induction. nih.gov This highlights that susceptibility is not uniform even within a single species and can be influenced by factors such as sex. While direct comparative studies on the carcinogenicity of 3'-Me-DAB in adult male and female rats versus mice under identical conditions are not extensively detailed in the provided search results, the available data suggests that both species are susceptible to the hepatocarcinogenic effects of certain aminoazo dyes, but the potency and specific conditions for tumor induction can vary.
Table 1: Species Susceptibility to Aminoazo Dye-Induced Carcinogenesis
| Compound | Species | Primary Target Organ | Observations |
| 3'-Methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB) | Rat | Liver | Potent hepatocarcinogen. nih.gov |
| 3'-Methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB) | Mouse (suckling) | Liver | Induced a high number of neoplastic lesions. nih.gov |
| 4-Aminoazobenzene | Rat | Liver | Inactive in some studies. nih.gov |
| 4-Aminoazobenzene | Mouse (male) | Liver | High hepatocarcinogenicity. nih.gov |
| 4-Aminoazobenzene | Mouse (female) | Liver | Resistant to tumor induction. nih.gov |
| o-Aminoazotoluene | Mouse, Rat, Hamster | Urinary bladder, gall bladder, lung, liver | Carcinogenic in multiple species and organs. nih.gov |
Comparative Analysis with Isomeric and Analogous Azo Dyes (e.g., o-Aminoazotoluene, 4-Aminoazobenzene, 2-Methyl-DAB, 4'-Methyl-4-dimethylaminoazobenzene)
The carcinogenic activity of aminoazo dyes is highly dependent on their molecular structure, particularly the position of methyl group substituents on the aromatic rings. A comparative analysis of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene (a derivative of 4-dimethylaminoazobenzene, or DAB) with its isomers and other analogous azo dyes reveals a distinct structure-activity relationship.
Studies in rats have shown that the position of a methyl group on the prime ring (the aniline (B41778) ring) significantly influences carcinogenic potency. The order of activity for methyl derivatives of DAB is 3' > 2' > 4'. nih.gov Specifically, 3'-Methyl-4-monomethylaminoazobenzene and the corresponding dimethylamino derivative (3'-Me-DAB) were found to be nearly twice as active as the parent compound, 4-dimethylaminoazobenzene. nih.gov In contrast, derivatives with methyl groups on the other ring, such as 3-methyl-4-monomethylaminoazobenzene, exhibited only slight carcinogenic activity. nih.gov
When compared to other aminoazo dyes, 3'-Me-DAB also demonstrates high carcinogenic potential. For instance, in suckling mice, 3'-Me-DAB induced three times more neoplastic liver lesions than an equimolar dose of o-Aminoazotoluene (OAT). nih.gov Interestingly, this difference in carcinogenicity did not correlate with mutagenicity in the Ames test, where OAT was found to be significantly more mutagenic than 3'-Me-DAB when activated by liver enzymes from both rats and mice. nih.gov This suggests that the mechanisms of carcinogenic action for these two compounds may differ, with the carcinogenic potential of OAT possibly being lost during the process of metabolic activation that leads to mutagenicity. nih.gov The parent compound, 4-Aminoazobenzene, was found to be inactive in some rat carcinogenicity studies. nih.gov
Table 2: Relative Carcinogenic Activity of Aminoazo Dyes in Rats
| Compound | Position of Substituent | Relative Carcinogenic Activity |
| 3'-Methyl-DAB | 3' | High (nearly twice as active as DAB) nih.gov |
| 2'-Methyl-DAB | 2' | Moderate (about one-half to one-third as active as DAB) nih.gov |
| 4'-Methyl-DAB | 4' | Low |
| 4-Dimethylaminoazobenzene (DAB) | - | Baseline |
| 4-Aminoazobenzene | - | Inactive nih.gov |
| 3-Methyl-4-monomethylaminoazobenzene | 3 | Slight nih.gov |
Influence of Structural Modifications on Metabolic Activation and Mutagenicity
The mutagenicity and carcinogenicity of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene and its analogs are intrinsically linked to their metabolic activation. Structural modifications, particularly at the 3'-position, play a crucial role in this process.
Research has shown that the oxidative metabolism of the 3'-methyl group is a key step in the activation of 3'-Me-DAB. nih.gov The resulting metabolites, specifically 3'-hydroxymethyl-aminoazo compounds, exhibit potent mutagenic activity towards Salmonella typhimurium strains TA-98 and TA-100 in the presence of a rat liver homogenate (S-9 mix). nih.gov This indicates that the hydroxylation of the 3'-methyl group is a critical activation pathway. Further supporting this, the metabolite 3'-hydroxymethyl-N,N-dimethyl-4-aminoazobenzene (3'-CH2OH-DAB) has been identified as a potent hepatocarcinogen in its own right. oup.com These findings strongly suggest that the metabolic hydroxylation of the 3'-methyl group is a significant factor in the expression of carcinogenicity by 3'-Me-DAB. oup.com
Relationship between Molecular Structure and Protein Binding Affinity
The interaction of 3'-Methyl-N,N-dimethyl-4-aminoazobenzene and its metabolites with cellular macromolecules, particularly proteins, is a key aspect of its carcinogenic mechanism. The molecular structure of these compounds dictates the nature and extent of this binding, which can be both noncovalent and covalent.
Studies have shown that after administration of radiolabeled 3'-Me-DAB to rats, its metabolites bind non-covalently to cytosolic proteins in the liver. nih.gov This binding is not random; specific protein-metabolite adducts are formed, and this association is crucial for the translocation of the carcinogen into the nucleus. nih.gov Gel chromatography has revealed distinct peaks of radioactivity associated with different protein fractions. nih.gov Only the metabolites associated with a specific protein peak were found to be translocated into the nucleus, where they can then bind to nuclear macromolecules like DNA, RNA, and proteins. nih.gov This indicates a specific relationship where the structure of the metabolite determines its affinity for certain transport proteins, which in turn facilitates its access to the genetic material.
In addition to noncovalent interactions, covalent binding of aminoazo dye metabolites to proteins has also been observed. Early studies with the related compound 4-dimethylaminoazobenzene (DAB) showed that its metabolites could form covalent adducts with liver proteins. ku.edu This covalent binding is thought to occur through reactive electrophilic metabolites that can modify amino acid residues, such as methionine. ku.edu The formation of these covalent adducts is considered a potential mechanism of cytotoxicity and carcinogenicity, as it can alter the structure and function of critical cellular proteins. nih.gov The specific structure of the metabolite, which is a result of the initial structure of the parent azo dye and subsequent metabolic activation, determines its reactivity and its ability to form these covalent bonds.
Advanced Methodologies and Experimental Models in Research
In Vitro Cellular and Subcellular Systems
In vitro models provide controlled environments to investigate specific aspects of the compound's biological effects at the cellular and molecular levels.
Primary Hepatocyte Cultures and Immortalized Liver Cell Lines (e.g., RLN-8 cells)
Primary hepatocyte cultures and immortalized liver cell lines are foundational tools for studying the hepatic metabolism and toxicity of xenobiotics. While specific studies focusing solely on 3'-Methyl-4-aminoazobenzene in RLN-8 cells are not detailed in the reviewed literature, research on closely related azo dyes provides a relevant framework. For instance, the effects of 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB), a structurally similar and potent carcinogen, have been investigated in cultured liver cells. These studies have examined endpoints such as plating efficiency, macromolecular synthesis, and mitotic indices to gauge cellular responses to azo dye exposure. Research has shown that both 3'-Me-DAB and 4-aminoazobenzene (B166484) (AB) can inhibit DNA synthesis in cultured liver cells without affecting RNA or protein synthesis. Such systems are invaluable for initial toxicity screening and for exploring the cellular pathways disrupted by these compounds.
Isolated Perfused Organ Systems (e.g., Rat Liver Perfusion)
The isolated perfused rat liver system offers a more physiologically relevant in vitro model by maintaining the complex architecture and function of the organ. This methodology has been employed to study the uptake, metabolism, and biliary secretion of related compounds like 3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB). In one such study, radioactively labeled [14C]3'-Me-DAB was injected into the portal vein of an isolated rat liver perfused with a protein-free medium. The recovery of radioactivity in the bile was measured over time, reaching 20% by 45 minutes, with the liver retaining an additional 17%. This model allows for the detailed analysis of metabolites formed within the liver and secreted into the bile, providing insights into the compound's metabolic fate without the confounding variables of a whole animal system.
Metabolite Distribution of [14C]3'-Me-DAB in Isolated Perfused Rat Liver (at 45 min)
| Compartment | Percentage of Injected Radioactivity | Key Metabolite Observations |
|---|---|---|
| Bile | 20% | Metabolites co-migrating with 3'-CHO-DAB and 3'-Me-MAB were undetectable. |
| Liver | 17% | Metabolites co-migrating with 3'-CHO-DAB and 3'-methyl-n,n-methyl aminoazobenzene (Me-MAB) were present. Metabolites co-migrating with 3'-Me-4'-OH-AB and 3'-CH2OH-MAB were increased compared to in vivo. |
Subcellular Fractionation for Enzymatic Assays and Binding Studies
To pinpoint the molecular targets of a chemical, researchers utilize subcellular fractionation to isolate specific organelles and macromolecules. This technique has been instrumental in studying the interaction of this compound metabolites with cellular components. Following administration of radioactively labeled 3'-methyl-N,N-dimethyl-4-aminoazobenzene to rats, liver cytosol is prepared and subjected to gel chromatography. This process separates the cytosolic components into different fractions.
One study identified four protein-containing peaks of radioactivity and one peak devoid of protein. Over 90% of the radioactivity was separated from the proteins under denaturing gel electrophoresis, indicating that the binding was primarily noncovalent. When these fractions were incubated with isolated rat liver nuclei, only the radioactivity associated with a specific fraction (peak II) was translocated into the nucleus. This demonstrates that specific protein-metabolite adducts are responsible for nuclear translocation, a critical step in interacting with genetic material. Inside the nucleus, the radioactivity was found to be irreversibly bound to DNA (5%), RNA (3%), non-histone proteins (67%), and histones (7.5%).
Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium Ames Test) for Metabolite Genotoxicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals. This test utilizes strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. Mutagens can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.
Studies on the metabolites of 3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB) have used S. typhimurium strains TA-98 and TA-100 to investigate their mutagenicity. The research found that the mutagenicity of metabolites, whether N-demethylated or oxidized at the 3'-methyl group, was only expressed in the presence of a 9000 g supernatant of rat liver homogenate (S-9 mix). This indicates that these metabolites require metabolic activation to become mutagenic. Notably, 3'-hydroxymethyl-aminoazo compounds demonstrated potent mutagenic activity, producing clear, linear dose-response curves. In contrast, most aryl hydroxylated or azo-reduced metabolites were not mutagenic. These findings highlight the critical role of the 3'-hydroxymethyl group in the mutagenicity of these azo compounds.
Mutagenicity of 3'-Me-DAB Metabolites in Salmonella typhimurium
| Metabolite Type | S-9 Mix Requirement | Mutagenic Activity (TA-98 & TA-100) |
|---|---|---|
| N-demethylated or 3'-methyl oxidized | Required | Mutagenic |
| 3'-hydroxymethyl-aminoazo compounds | Required | Potent mutagenicity |
| Aryl hydroxylated or azo-reduced | - | Generally not mutagenic |
In Vivo Animal Models for Mechanistic Carcinogenesis Studies (Rats, Mice)
In vivo animal models, particularly rodents like rats and mice, are indispensable for studying the complex, multi-stage process of chemical carcinogenesis in a whole organism. These models allow researchers to investigate the long-term outcomes of exposure to compounds like this compound and its analogs, from initial metabolic activation and DNA damage to the development of tumors.
Studies in rats have been fundamental to understanding the carcinogenicity of this class of azo dyes. Research has focused on the metabolism of compounds like 3'-methyl-4-(methylamino)azobenzene (3'-Me-MAB) in rats, identifying various metabolites in the bile. Furthermore, the carcinogenic activity of derivatives such as N-Benzoyloxy-N-methyl-4-aminoazobenzene has been confirmed in rat models. These in vivo systems have also enabled the study of biochemical changes in the liver during carcinogenesis, such as alterations in liver proteins following the administration of related azo dyes.
Analytical and Spectroscopic Techniques
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the study of this compound for the separation and quantification of its various metabolites and DNA adducts from complex biological matrices. This technique offers high resolution and sensitivity, making it ideal for analyzing the intricate mixture of compounds produced during metabolic activation and detoxification processes.
In research on the related carcinogen N-methyl-4-aminoazobenzene (MAB), HPLC was instrumental in determining the levels of different aminoazo dye-nucleoside adducts in DNA isolated from the liver, kidney, and spleen of rats. nih.govoup.com Following enzymatic hydrolysis of the DNA, the resulting mixture of nucleosides and adducts is injected into the HPLC system. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase gradient, often consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol, to elute the compounds based on their polarity. The separated components are then detected by a UV-Vis detector, which is effective for chromophoric molecules like azo dyes, or a more sensitive fluorescence detector. By comparing the retention times and peak areas to those of known standards, researchers can identify and quantify the specific metabolites and DNA adducts present in the sample. This quantitative data is vital for understanding the mechanisms of carcinogenesis and the dose-response relationship of the compound.
Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound metabolites and adducts, based on methods used for similar compounds.
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | UV-Vis or Mass Spectrometry (MS) |
| Injection Volume | 20 µL |
Thin-Layer Chromatography (TLC) serves as a straightforward and effective method for the qualitative analysis and profiling of this compound metabolites. It is particularly useful for rapid screening of biological samples, such as bile or urine, to identify the presence of various metabolic products.
The process involves spotting a concentrated extract of the biological sample onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate via capillary action, it carries the components of the sample at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This differential migration results in the separation of the metabolites into distinct spots. The separated spots can be visualized under UV light due to their intrinsic fluorescence or by spraying with a chromogenic agent that reacts with the metabolites to produce colored products. The retention factor (Rf value) of each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to the Rf values of known standards.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful techniques for the definitive structural elucidation of metabolites and DNA adducts of this compound.
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it allows for the analysis of individual components of a complex mixture. In the ionization source of the mass spectrometer, the metabolite molecules are charged and then fragmented in a specific and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the metabolite, while the fragmentation pattern provides clues about its structure. High-resolution mass spectrometry can provide the exact molecular formula, further aiding in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. 1H NMR and 13C NMR are the most common types. The 1H NMR spectrum gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For example, the 1H NMR spectrum of the related compound 4-aminoazobenzene shows distinct signals for the aromatic protons in different positions on the phenyl rings. chemicalbook.com The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in an NMR spectrum are used to piece together the structure of a metabolite. Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be used to establish connectivity between atoms in more complex structures.
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific technique used for the analysis of volatile and semi-volatile compounds, such as the aromatic amines that can be formed from the metabolic reduction of this compound.
In GC/MS analysis, the sample is first injected into a gas chromatograph, where it is vaporized and separated into its individual components in a long, narrow column. The separation is based on the differential partitioning of the analytes between a stationary phase coated on the column wall and a carrier gas (mobile phase). As the separated components exit the column, they enter the ion source of a mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each component. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in the identification of the aromatic amines. For non-volatile metabolites, a derivatization step is often required to increase their volatility for GC analysis.
The table below outlines typical parameters for the GC/MS analysis of aromatic amines.
| Parameter | Description |
|---|---|
| GC Column | Rtx-35MS (30 m x 0.32 mm I.D., 0.25 µm) or similar |
| Injection Mode | Splitless or Split |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Starting at ~100°C, ramping to ~320°C |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Scan Range | m/z 35-350 |
Molecular and Cell Biological Techniques
A variety of molecular and cell biological techniques are employed to investigate the mechanisms of action of this compound and its metabolites. These techniques provide insights into the compound's mutagenicity, carcinogenicity, and its effects on cellular processes.
One of the most common assays used is the Ames test , which assesses the mutagenic potential of a chemical. wikipedia.org This test utilizes strains of the bacterium Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. wikipedia.org The bacteria are exposed to the test compound, with and without a liver extract (S9 mix) that simulates metabolic activation, and plated on a histidine-deficient medium. nih.gov Only bacteria that have undergone a reverse mutation to regain the ability to produce histidine will grow into colonies. The number of revertant colonies is a measure of the mutagenicity of the compound. nih.gov Studies on the closely related 3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB) have shown that its metabolites, particularly the 3'-hydroxymethyl derivatives, are potent mutagens in the Ames test, indicating that metabolic activation is crucial for its mutagenic activity. nih.gov
Another critical area of investigation is the formation of DNA adducts , which are segments of DNA that are covalently bonded to a cancer-causing chemical. This damage to DNA is a key event in the initiation of cancer. The formation of DNA adducts by metabolites of this compound can be studied both in vitro and in vivo. In animal studies, after exposure to the compound, DNA is isolated from target tissues like the liver and analyzed for the presence of adducts. nih.govoup.com Techniques such as 32P-postlabeling or LC-MS are used to detect and quantify these adducts. Research on N-methyl-4-aminoazobenzene has identified several major DNA adducts, including N-(deoxyguanosin-8-yl)-MAB, 3-(deoxyguanosin-N2-yl)-MAB, and 3-(deoxyadenosin-N6-yl)-MAB. nih.govoup.com The formation and persistence of these adducts in target tissues correlate with the carcinogenic potential of the compound.
Cell culture techniques are also vital for studying the cellular effects of this compound. Cultured liver cells can be exposed to the compound to investigate its impact on cell viability, proliferation, and macromolecular synthesis (DNA, RNA, and protein). Assays for plating efficiency and mitotic index can reveal the cytotoxic and cytostatic effects of the compound.
Quantitative Real-Time PCR (Q-PCR) and Western Blotting for Gene and Protein Expression Analysis
Quantitative Real-Time PCR (Q-PCR or qRT-PCR) is a powerful technique used to measure gene expression levels by quantifying the amount of a specific messenger RNA (mRNA) in a sample. nih.govgene-quantification.de The process involves converting mRNA to complementary DNA (cDNA) through reverse transcription, followed by the amplification of the cDNA in real-time. gene-quantification.de The accuracy of qRT-PCR results heavily relies on the proper selection of stable reference genes for normalization to correct for variations between samples. gene-quantification.denih.gov This method offers high sensitivity and a large dynamic range for comparing the relative abundance of specific transcripts. nih.gov
Western blotting is a standard molecular biology technique for detecting and quantifying specific proteins within a sample. youtube.com The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. youtube.com Chemiluminescence-based detection systems, often using horseradish peroxidase (HRP)-conjugated secondary antibodies, provide high sensitivity, which is critical for detecting low-abundance proteins. thermofisher.com This technique can reveal changes in protein expression levels, such as upregulation or downregulation, in response to chemical exposure. youtube.com
While direct studies employing Q-PCR and Western Blotting specifically on this compound are not detailed in the provided search results, these techniques are fundamental in toxicology and cancer research to understand how such compounds alter cellular pathways at the molecular level. For instance, they would be instrumental in analyzing the expression of genes and proteins involved in metabolism, DNA repair, and cell cycle regulation following exposure to this compound.
Gel Retardation Assays for DNA-Binding Activity of Transcription Factors
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation or gel shift assay, is a widely used technique to study protein-DNA or protein-RNA interactions. nih.govyoutube.com The principle is based on the observation that a protein-nucleic acid complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound nucleic acid. nih.gov This results in a "shift" in the band's position on the gel, indicating binding. youtube.comyoutube.com
EMSA is particularly valuable for identifying and characterizing transcription factors that bind to specific DNA sequences, which is a critical step in gene regulation. youtube.com The assay can be used to determine if a protein or a mixture of proteins can bind to a particular DNA sequence and can help to analyze the components of the binding complex. youtube.com By performing titrations with increasing amounts of protein, one can determine the optimal concentration for complex formation. youtube.com The use of unlabeled competitor DNA can help to determine the specificity of the protein-DNA interaction. nih.gov
In the context of this compound, EMSA could be employed to investigate whether the compound or its metabolites interfere with the DNA-binding activity of key transcription factors involved in cellular stress responses, cell proliferation, or apoptosis.
Autoradiographic Assays for Unscheduled DNA Synthesis
Autoradiographic assays are utilized to measure Unscheduled DNA Synthesis (UDS), which is a key process in global genomic nucleotide excision repair (NER). nih.gov The NER pathway is responsible for removing bulky DNA adducts and other types of DNA damage. nih.gov The UDS assay quantifies a cell's capacity to perform this repair. nih.gov
The assay involves inducing DNA damage and then allowing the cells to repair the damage in the presence of a radioactive DNA precursor, such as tritiated thymidine. nih.gov The incorporation of the radioactive label into the DNA during the repair process is then visualized and quantified by autoradiography, typically by counting silver grains over the cell nuclei. nih.gov This provides a direct measure of the extent of DNA repair. nih.gov
Studies have shown that exposure to this compound and its related compounds can inhibit DNA synthesis. nih.gov An autoradiographic UDS assay would be a valuable tool to directly assess whether this compound or its metabolites induce DNA damage that is subsequently repaired by the NER pathway, or if they inhibit the repair process itself.
Immunohistochemistry for Cellular Localization and Responses
Immunohistochemistry (IHC) is a powerful technique used to visualize the presence and location of specific proteins within the context of a tissue sample. proteinatlas.orgnih.gov This method relies on the highly specific binding of an antibody to its target antigen in the tissue. nih.gov The antibody-antigen complex is then visualized using a detection system, often involving a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP), which catalyzes a reaction to produce a colored precipitate at the site of the protein. proteinatlas.orgnih.gov
IHC allows for the investigation of protein expression patterns among different cell types and within subcellular compartments, such as the nucleus or cytoplasm. proteinatlas.orgcmu.edu This is crucial for understanding cellular responses to various stimuli, as the localization of a protein can be critical to its function. cmu.edu Automated image analysis can be used to reproducibly quantify biomarker expression and localization, reducing the subjectivity of manual scoring. researchgate.net
In research involving this compound, IHC could be used to examine the cellular and subcellular localization of proteins involved in its metabolism, as well as downstream effector proteins that are activated in response to the compound, providing insights into its mechanism of action within specific tissues and cell types. nih.gov
Computational and In Silico Approaches
Computational, or in silico, methods have become indispensable tools in modern chemical research and toxicology. They allow for the prediction of molecular properties, metabolic fates, and interactions with biological macromolecules, complementing and guiding experimental studies.
Prediction of Metabolic Pathways and Reactive Intermediates
In silico approaches are increasingly used to predict the metabolic pathways of chemical compounds. frontiersin.org These methods can model the complex enzymatic reactions that a foreign compound undergoes in the body, helping to identify potential metabolites. frontiersin.org This is particularly important for compounds like this compound, as its biological activity is often dependent on its metabolic activation. nih.gov
Computational models can also predict the formation of reactive intermediates, which are often short-lived but highly reactive molecules that can cause cellular damage. osu.edu Research on this compound has indicated that the oxidative metabolism of its 3'-methyl group is a key activation step leading to mutagenicity. nih.gov Computational tools can help to elucidate the specific reactive species involved and their chemical properties. acs.orgrsc.org By understanding the likely metabolic pathways and the intermediates formed, researchers can better predict the potential toxicity and carcinogenicity of a compound. nih.gov
Table 1: Predicted Metabolic Activation of this compound
| Parent Compound | Metabolic Process | Key Intermediate Type | Predicted Biological Activity |
|---|---|---|---|
| This compound | Oxidation of the 3'-methyl group | 3'-Hydroxymethyl-aminoazo compounds | Mutagenic |
| This compound | N-demethylation | N-demethylated metabolites | Requires further metabolic activation |
Modeling of Macromolecular Interactions and Adduct Formation
Computational modeling is a powerful tool for studying the interactions between small molecules and biological macromolecules such as proteins and DNA. nih.govimrpress.com Techniques like molecular docking and molecular dynamics simulations can predict how a compound or its metabolites might bind to the active site of an enzyme or to a specific site on the DNA molecule. mdpi.com
For this compound, a key aspect of its mechanism of action is believed to be the formation of covalent adducts with macromolecules. nih.gov In silico models can be used to predict the likely sites of adduct formation on DNA and proteins. nih.gov These models can simulate the covalent binding of reactive electrophilic metabolites to nucleophilic sites on macromolecules. nih.gov Understanding these interactions at a molecular level is crucial for explaining the compound's biological effects. For example, the noncovalent binding of metabolites to cytosolic proteins has been shown to play a role in their translocation to the nucleus, where they can then bind to DNA and other nuclear components. nih.gov
Future Directions and Emerging Research Avenues
Unraveling Complex Gene-Environment Interactions in Carcinogenesis Models
A critical area of future research is the elucidation of how genetic predispositions interact with exposure to 3'-Methyl-4-aminoazobenzene to modulate cancer risk. It is widely recognized that individual susceptibility to chemical carcinogens is not uniform. The development of cancer is often the result of a complex interplay between environmental exposures and an individual's genetic makeup. foxchase.org
Future studies will likely employ advanced animal models, such as genetically engineered mice with specific gene knockouts or humanized mice, to dissect the roles of particular genes in the metabolic activation and detoxification of this compound. For instance, investigating how polymorphisms in genes encoding for cytochrome P450 enzymes or glutathione S-transferases affect the formation of DNA adducts and subsequent tumor initiation could provide crucial insights. Such research aims to identify genetic variants that either enhance or mitigate the carcinogenic effects of this compound, leading to a more personalized approach to risk assessment.
| Research Focus | Animal Model | Potential Gene Targets | Expected Outcome |
| Metabolic Activation | Genetically engineered mice | Cytochrome P450 family (e.g., CYP1A1, CYP1A2) | Identification of key enzymes responsible for converting this compound to its ultimate carcinogenic form. |
| Detoxification Pathways | Humanized liver mice | Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs) | Understanding the genetic basis for efficient or inefficient detoxification and its impact on susceptibility. |
| DNA Repair Mechanisms | Knockout mouse models | Genes involved in nucleotide excision repair (NER) and base excision repair (BER) | Elucidating the role of DNA repair capacity in mitigating the genotoxic effects of the compound. |
Development of Advanced Biomarkers for Early Molecular Events
Early detection of exposure and prediction of adverse outcomes are paramount in toxicology. Future research will focus on the development of sensitive and specific biomarkers that can signal early molecular events following exposure to this compound. While traditional methods have focused on detecting metabolites in biological fluids like bile, modern approaches aim to identify more subtle and predictive changes. nih.gov
This includes the identification of specific DNA and protein adducts in surrogate tissues, such as blood cells, which could serve as non-invasive indicators of exposure and biological effect. Furthermore, the application of high-throughput screening techniques to identify epigenetic modifications (e.g., DNA methylation patterns, histone modifications) and changes in non-coding RNA profiles (e.g., microRNAs) in response to the compound could yield novel biomarkers for early-stage carcinogenesis.
| Biomarker Type | Analytical Technique | Potential Application |
| DNA Adducts | Mass Spectrometry, 32P-Postlabeling | Quantifying DNA damage in target and surrogate tissues to assess genotoxic exposure. |
| Protein Adducts | Liquid Chromatography-Mass Spectrometry (LC-MS) | Measuring adducts on proteins like albumin or hemoglobin as a dosimeter of exposure. |
| Epigenetic Marks | Bisulfite Sequencing, ChIP-Sequencing | Identifying altered DNA methylation or histone modification patterns associated with early carcinogenic events. |
| microRNA Profiles | Next-Generation Sequencing (NGS), qPCR arrays | Detecting changes in circulating microRNAs that may indicate liver injury or neoplastic transformation. |
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding
To gain a holistic view of the biological perturbations induced by this compound, the integration of multiple "omics" datasets is essential. nih.govfrontiersin.org This systems-level approach moves beyond studying single molecular endpoints to understanding the complex network of interactions that occur within a cell or organism upon chemical exposure. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive models of the compound's mechanism of action. plos.org
For example, integrating transcriptomic data (changes in gene expression) with proteomic data (changes in protein abundance) can reveal post-transcriptional regulatory mechanisms. Further integration with metabolomic data (changes in metabolite levels) can link these molecular changes to functional outcomes and metabolic reprogramming, which are hallmarks of cancer. This integrated approach is crucial for identifying key pathways and nodes that are disrupted by this compound, potentially revealing novel targets for intervention. plos.org
| Omics Layer | Data Generated | Biological Insight |
| Genomics | DNA sequence variations, copy number alterations | Identification of genetic susceptibility factors. |
| Transcriptomics | Gene expression profiles | Understanding the cellular response to the compound at the transcriptional level. |
| Proteomics | Protein abundance and post-translational modifications | Revealing changes in key enzymes and signaling proteins. |
| Metabolomics | Profiles of endogenous metabolites | Identifying metabolic pathways disrupted by the compound. |
Novel Computational Approaches for Predictive Toxicology and Mechanistic Hypothesis Generation
Computational toxicology is a rapidly growing field that utilizes computer-based models to predict the toxicity of chemicals and to understand their mechanisms of action. fiveable.meresearchwithrowan.com For this compound, novel computational approaches can be employed to predict its carcinogenic potential and to generate testable hypotheses about its mode of action.
Quantitative Structure-Activity Relationship (QSAR) models, which relate the chemical structure of a compound to its biological activity, can be refined to more accurately predict the carcinogenicity of other aminoazo dyes. fiveable.meinotiv.com Furthermore, physiologically based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion of this compound, helping to extrapolate findings from animal studies to humans. inotiv.com Machine learning and artificial intelligence algorithms can also be applied to large datasets, including high-throughput screening data, to identify complex patterns and predict toxicological outcomes. fiveable.menih.gov These in silico methods are instrumental in prioritizing chemicals for further testing and in reducing reliance on animal experimentation. nih.gov
Q & A
Basic: What are the recommended safety protocols for handling 3'-Methyl-4-aminoazobenzene in laboratory settings?
Answer:
Handling this compound requires strict adherence to safety controls:
- Engineering controls : Use local exhaust ventilation or closed systems to minimize airborne exposure. Safety showers and eye baths must be accessible .
- Personal protective equipment (PPE) :
- Gloves : EN 374-compliant gloves (e.g., nitrile) with proper donning/doffing procedures to avoid skin contact. Contaminated gloves must be disposed of per hazardous waste regulations .
- Respiratory protection : Dust respirators compliant with local/national standards if ventilation is insufficient .
- Lab attire : Protective clothing and closed-toe shoes to prevent contamination .
- Spill management : Confine spills using inert absorbents, avoid drainage entry, and dispose of waste via chemical incineration with scrubber systems .
Basic: What physicochemical properties of this compound are critical for experimental design?
Answer:
Key properties include:
| Property | Value/Description | Relevance to Research |
|---|---|---|
| Molecular weight | 239.32 g/mol | Determines molarity calculations for reactions. |
| Melting point | 120°C | Guides storage conditions and thermal stability. |
| Appearance | Yellow-reddish crystalline powder | Impacts solubility and purification methods. |
| Stability | Stable under dark, cool storage | Requires light-sensitive handling (e.g., amber glass). |
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?
Answer:
Conflicting toxicity data (e.g., carcinogenicity vs. inconclusive results) may arise from:
- Variability in exposure models : In vitro vs. in vivo studies (e.g., tumorigenic effects observed in rodent models but lacking human data ).
- Dosage discrepancies : Subacute vs. chronic exposure thresholds (e.g., reproductive toxicity reported at 20 g/kg in mice ).
- Methodological rigor : Ensure studies follow OECD/EPA guidelines for consistency. Cross-validate findings using Ames tests for mutagenicity and LC-MS for metabolite profiling .
Advanced: What analytical techniques are optimal for quantifying this compound in complex matrices?
Answer:
- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 420–450 nm) for purity >98% .
- Mass spectrometry (MS) : ESI-MS in positive ion mode for structural confirmation (expected [M+H]+ peak at m/z 240.3) .
- Spectrophotometry : Monitor azo bond stability (λmax ~340 nm) under varying pH/temperature conditions .
Basic: What are the ethical and regulatory considerations for disposing of this compound waste?
Answer:
- Regulatory compliance : Follow 40 CFR Part 261 (EPA) for hazardous waste classification. Avoid environmental release via drains or soil .
- Disposal methods : Incinerate with afterburners/scrubbers or recycle via licensed facilities. Document waste streams for audits .
- Ethical practices : Prioritize solvent recovery to minimize ecological impact .
Advanced: How does the electronic structure of this compound influence its photochemical behavior?
Answer:
The azo (-N=N-) chromophore and dimethylamino group contribute to:
- Solvatochromism : Polarity-dependent λmax shifts (e.g., red shift in polar solvents) .
- Photoisomerization : Trans→cis isomerism under UV light, altering biological activity. Monitor via time-resolved spectroscopy .
- Electron density : Methyl groups stabilize the aromatic system, reducing oxidative degradation .
Basic: What synthetic routes are validated for this compound derivatives?
Answer:
- Diazo coupling : React 3-methylaniline with nitroso intermediates under acidic conditions (H₂SO₄, 0–5°C) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition for triazole-functionalized analogs .
- Purification : Recrystallize from ethanol/water mixtures (yield: ~75%) .
Advanced: What mechanistic insights explain the compound’s stability under varying pH conditions?
Answer:
- Acidic media : Protonation of the dimethylamino group increases solubility but destabilizes the azo bond (half-life <24 hrs at pH <3) .
- Neutral/alkaline media : Azo bond remains intact, but methyl groups may undergo demethylation at pH >10 .
- Kinetic studies : Use Arrhenius plots (Eₐ ~50 kJ/mol) to predict degradation rates in biological matrices .
Basic: How should researchers address data gaps in long-term toxicity studies?
Answer:
- Chronic exposure models : Conduct 24-month rodent bioassays with histopathological endpoints .
- Epidemiological data : Collaborate with occupational health databases for retrospective cohort analyses .
- In silico predictions : Use QSAR models (e.g., TOPKAT) to estimate carcinogenic potential .
Advanced: What strategies optimize the compound’s application in photodynamic therapy (PDT)?
Answer:
- Photosensitizer design : Conjugate with porphyrin derivatives to enhance singlet oxygen (¹O₂) yield .
- Nanocarrier systems : Encapsulate in PLGA nanoparticles for targeted delivery and reduced off-target toxicity .
- In vivo validation : Use murine melanoma models to assess PDT efficacy (e.g., tumor volume reduction >60% at 10 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
